molecular formula C17H13BrN3NaO2S B608527 Lesinurad-Natrium CAS No. 1151516-14-1

Lesinurad-Natrium

Katalognummer: B608527
CAS-Nummer: 1151516-14-1
Molekulargewicht: 426.3 g/mol
InChI-Schlüssel: FVYMVLTWIBGEMC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Lesinurad-Natrium hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität des Urattransporters 1 (URAT1) und des organischen Anionentransporters 4 (OAT4) hemmt . URAT1 ist ein wichtiges Transporterenzym, das für die Rückaufnahme von Harnsäure aus den Nierentubuli verantwortlich ist. Durch die Hemmung von URAT1 erhöht this compound die Ausscheidung von Harnsäure und senkt so den Serum-Harnsäure-Spiegel . Dieser Mechanismus ist besonders effektiv, wenn er in Kombination mit Xanthinoxidase-Inhibitoren eingesetzt wird, die die Produktion von Harnsäure reduzieren .

Biochemische Analyse

Biochemical Properties

Lesinurad sodium plays a significant role in biochemical reactions by interacting with the URAT1 and OAT4 uric acid transporters of the kidney . By inhibiting these transporters, it increases renal uric acid excretion and lowers serum uric acid levels . The main transporters involved in proximal tubular reabsorption of uric acid are URAT1 (apical membrane), encoded by SLC22A12, and SLC2A9, encoding glucose transporter 9 (GLUT9) (basolateral membrane) .

Cellular Effects

Lesinurad sodium influences cell function by acting on the kidney . As a potentially nephrotoxic uricosuric drug, it affects the reabsorption process along the nephron . It has been shown to block the reabsorption process, thereby increasing the excretion of uric acid .

Molecular Mechanism

The mechanism of action of Lesinurad sodium involves its binding interactions with biomolecules, specifically the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, Lesinurad sodium prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid and a decrease in serum uric acid levels .

Temporal Effects in Laboratory Settings

It is known that at the 200 mg/day dose, serum creatinine more than doubled in 1.8% of Lesinurad sodium patients (versus 0% in placebo) and in 11% of these, it was not reversible .

Metabolic Pathways

Lesinurad sodium is involved in the metabolic pathway of uric acid. It interacts with the URAT1 and OAT4 uric acid transporters, which play a crucial role in the reabsorption of uric acid in the kidneys .

Transport and Distribution

Lesinurad sodium is transported and distributed within cells and tissues via its interaction with the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, it affects the localization and accumulation of uric acid in the kidneys .

Subcellular Localization

As it interacts with the URAT1 and OAT4 uric acid transporters, it is likely to be localized in the areas of the cell where these transporters are present .

Analyse Chemischer Reaktionen

Reaktionstypen: Lesinurad-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu verschiedenen oxidierten Formen von this compound führen, während Substitutionsreaktionen eine Reihe von Derivaten mit modifizierten funktionellen Gruppen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Lesinurad sodium, marketed under the brand name Zurampic, is a novel oral medication primarily used for the treatment of hyperuricemia associated with gout. Its mechanism of action involves the selective inhibition of uric acid transporters, specifically URAT1 and OAT4, leading to increased urinary excretion of uric acid and decreased serum uric acid (sUA) levels. This article will delve into the biological activity of lesinurad sodium, supported by data tables, case studies, and detailed research findings.

Lesinurad acts as a selective uric acid reabsorption inhibitor by targeting the URAT1 transporter, which is responsible for the reabsorption of uric acid in the renal tubules. By inhibiting URAT1, lesinurad promotes uric acid excretion and lowers sUA levels. Additionally, it has been shown to inhibit OAT4, contributing to its pharmacological effects .

Key Mechanisms:

  • Inhibition of URAT1: Major transporter for urate reabsorption.
  • Inhibition of OAT4: Additional pathway for urate handling.
  • Dual Mechanism: When used in combination with xanthine oxidase inhibitors (XOIs), it provides a comprehensive approach to managing hyperuricemia.

Pharmacokinetics

Lesinurad is rapidly absorbed following oral administration, achieving peak plasma concentrations within 1 to 4 hours. The pharmacokinetic profile indicates a mean steady-state volume of distribution of approximately 20 L. Its protein binding is significant, which influences its therapeutic efficacy and safety profile .

Pharmacokinetic Parameters:

ParameterValue
Maximum Plasma Concentration1-4 hours post-dose
Volume of Distribution~20 L
Protein BindingHigh

Clinical Efficacy

Clinical trials have demonstrated that lesinurad effectively reduces sUA levels in patients with gout. A notable study evaluated the efficacy of lesinurad in combination with febuxostat over a 12-month period. The primary endpoint was the proportion of patients achieving sUA levels below 5.0 mg/dL at six months .

Study Findings:

  • Efficacy: Lesinurad significantly increased the proportion of patients achieving target sUA levels compared to placebo.
  • Safety Profile: Lesinurad was well-tolerated with a low incidence of adverse effects.

Case Studies

A phase 1 clinical trial involving healthy volunteers assessed the pharmacodynamics of lesinurad. Participants received single doses ranging from 200 mg to 600 mg, leading to a dose-dependent increase in fractional excretion of uric acid (FE UA) and a corresponding decrease in sUA levels.

Results from Phase 1 Trial:

  • 200 mg Dose: FE UA increased from baseline (5.8%) to 21.8% after 6 hours.
  • 600 mg Dose: Maximum reduction in sUA by 42% observed at 6 hours post-dose .

PPARγ Modulation

Recent studies have indicated that lesinurad also interacts with peroxisome proliferator-activated receptor gamma (PPARγ). While it does not activate PPARγ in adipocytes to promote lipid accumulation, it shows modulatory effects that may contribute beneficially to its pharmacological profile .

PPARγ Interaction Highlights:

  • Modulatory Potency: Lesinurad has been characterized as a selective PPARγ modulator with an EC50 value comparable to that of traditional agonists but without adipogenic effects.
  • Potential for Metabolic Disease Applications: The unique profile suggests possible future applications beyond gout treatment.

Eigenschaften

IUPAC Name

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMVLTWIBGEMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151516-14-1
Record name Lesinurad sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LESINURAD SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous sodium hydroxide solution (1M, 2.0 mL, 2.0 mmol) was added dropwise over 5 min to a solution of 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid (810 mg, 2.0 mmol) in ethanol (10 mL) at 10° C. The mixture was stirred at 10° C. for a further 10 min. Volatile solvents were removed in vacuo to dryness to provide sodium 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate as a solid (850 mg, 100%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.